![molecular formula C12H15NO4 B6596714 (2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid CAS No. 183241-73-8](/img/structure/B6596714.png)

(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid

描述

(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid, commonly referred to as 2-hydroxypropyl-3-phenylpropionic acid (2-HPPPA), is a naturally occurring organic acid found in many species of plants and animals. This organic acid is an important metabolic intermediate in the biosynthesis of several important biological compounds, such as fatty acids, amino acids, and other compounds. It has been studied extensively in recent years due to its potential applications in biotechnology, medicine, and other fields.

科学研究应用

Weight Loss and Exercise

N-Lactoyl-phenylalanine (Lac-Phe) is produced during exercise and has been shown to mediate weight loss in obese mice . It could also contribute to, and potentially explain differences in, the effectiveness of exercise interventions in humans . The compound exhibits a particularly pronounced increase in blood during and shortly after physical exercise .

Adipose Tissue Loss

Exercise-induced Lac-Phe predicts adipose tissue loss during endurance training in overweight and obese humans . This suggests that it could be used as a biomarker for monitoring the effectiveness of exercise interventions in reducing adipose tissue.

Appetite Suppression

Lac-Phe seems to suppress appetite, at least in mice . Researchers found that obese mice given Lac-Phe ate about 30% less food and lost weight over time . This could potentially be used in the development of weight loss strategies.

Obesity Research

Lac-Phe is a blood-borne signalling metabolite and can be used for obesity research . Studying differences in levels of the metabolite and its signaling in different people could help researchers understand the variation in the effectiveness of exercise as an approach to weight loss .

Intermediate in Chemical Synthesis

Lac-Phe is a useful intermediate in the preparation of chiral morpholinediones by aminolysis of α-hydroxy esters with α-amino acid salts . This suggests its potential use in the synthesis of complex organic compounds.

Exercise-Induced Metabolite

Lac-Phe is an exercise-inducible metabolite . Its levels spike after exercise, and the workout’s intensity affects the size of the increase . This could potentially be used in the development of performance-enhancing strategies or recovery protocols in sports science.

作用机制

Target of Action

N-Lactoyl-Phenylalanine (Lac-Phe) is a lactate-derived metabolite that primarily targets the cytosolic nonspecific dipeptidase (CNDP2) protein . This protein is widely expressed across diverse cell types, including macrophages, monocytes, and other immune and epithelial cells . The CNDP2 protein plays a crucial role in the synthesis of Lac-Phe .

Mode of Action

Lac-Phe is synthesized from (S)-lactate and L-phenylalanine by the CNDP2 protein . The production of Lac-Phe is exercise-inducible . It is classified as an N-acyl-alpha-amino acid and pseudodipeptide .

Biochemical Pathways

The biosynthesis of Lac-Phe occurs in CNDP2+ cells, which are localized to diverse organs . The production of Lac-Phe is stimulated by exercise, which increases lactate production and intracellular lactate mass action .

Pharmacokinetics

The transport of Lac-Phe across cell membranes is mediated by SLC17A1 and SLC17A3 , two kidney-restricted plasma membrane-localized solute carriers . These transporters exhibit high Lac-Phe efflux activity . In humans, levels of Lac-Phe in urine exhibit a strong genetic association with the SLC17A1-4 locus .

Result of Action

Lac-Phe has been shown to suppress food intake and body weight . In diet-induced obese mice, pharmacologically mediated increases in Lac-Phe reduce food intake without affecting movement or energy expenditure . Chronic administration of Lac-Phe decreases adiposity and body weight and improves glucose homeostasis .

Action Environment

The production of Lac-Phe is influenced by physical activity, specifically intense exercise . In humans and racehorses, large activity-inducible increases in circulating Lac-Phe have been observed .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)11(15)13-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,15)(H,16,17)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRJJZHHNGABMQ-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-lactoyl-phenylalanine | |

CAS RN |

183241-73-8 | |

| Record name | N-Lactoylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

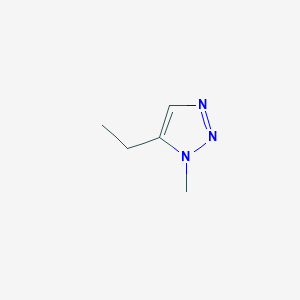

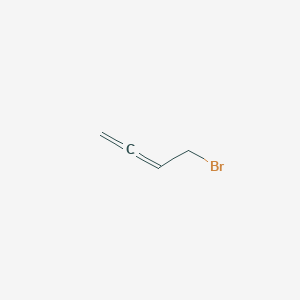

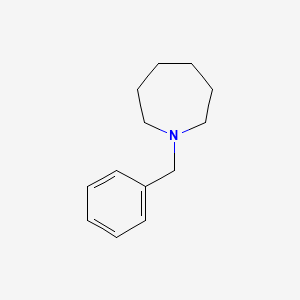

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

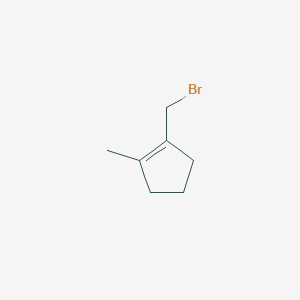

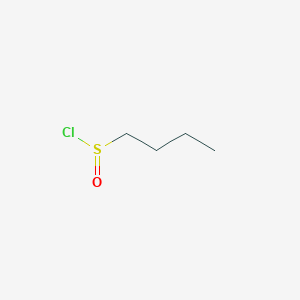

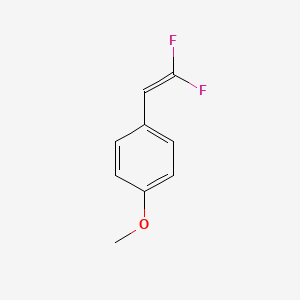

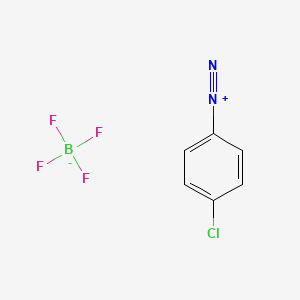

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)

![tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate](/img/structure/B6596638.png)

![tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate](/img/structure/B6596648.png)

amine](/img/structure/B6596679.png)